molecular formula C16H22BF4I B14336390 Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) CAS No. 102987-32-6

Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-)

Cat. No.: B14336390
CAS No.: 102987-32-6
M. Wt: 428.1 g/mol
InChI Key: XYZCTIZMQJUKQG-UHFFFAOYSA-N
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Description

Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) is a hypervalent iodine compound known for its versatility in organic synthesis. This compound is part of the iodonium salts family, which are widely used as reagents in various chemical reactions due to their ability to act as electrophilic arylation agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) typically involves the reaction of an aryl iodide with an alkyne in the presence of an oxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the oxidant in a solvent such as dichloromethane. The reaction proceeds under mild conditions and yields the desired iodonium salt .

Industrial Production Methods

Industrial production methods for iodonium salts often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of oxidizing agents and solvents may vary based on cost and availability, but the fundamental reaction mechanism remains the same .

Chemical Reactions Analysis

Types of Reactions

Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as alcohols, carboxylates, and other salts. The reactions are typically carried out in solvents like methanol, acetic acid, or mixed aqueous alcoholic solvents at temperatures ranging from 50 to 60°C .

Major Products

The major products formed from these reactions include enol derivatives (from substitution reactions) and 1-decyne (from elimination reactions). Iodobenzene is also a common byproduct .

Mechanism of Action

The mechanism of action of iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) involves the formation of a hypervalent iodine intermediate. This intermediate can undergo nucleophilic substitution or elimination reactions, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved include the activation of carbonyl groups and the transfer of aryl or alkynyl groups to nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodonium, 1-decynylphenyl-, tetrafluoroborate(1-) is unique due to its ability to introduce both aryl and alkynyl groups into target molecules. This dual functionality makes it a valuable reagent in organic synthesis, offering greater versatility compared to other iodonium salts .

Properties

CAS No.

102987-32-6

Molecular Formula

C16H22BF4I

Molecular Weight

428.1 g/mol

IUPAC Name

dec-1-ynyl(phenyl)iodanium;tetrafluoroborate

InChI

InChI=1S/C16H22I.BF4/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16;2-1(3,4)5/h9-11,13-14H,2-8H2,1H3;/q+1;-1

InChI Key

XYZCTIZMQJUKQG-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCC#C[I+]C1=CC=CC=C1

Origin of Product

United States

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